N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride
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Overview
Description
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride is a compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride typically involves the reaction of 2-aminobenzamide with benzyl chloride and acetic anhydride under basic conditions . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring. The final product is obtained as a hydrochloride salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which exhibit different biological activities and pharmacological properties .
Scientific Research Applications
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Investigated for its anticonvulsant, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Dihydroquinazoline derivatives: These are reduced forms of quinazolines and have distinct pharmacological properties.
Uniqueness
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
Properties
Molecular Formula |
C18H20ClN3O |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-13-16-10-6-7-11-17(16)20-18(19-14(2)22)21(13)12-15-8-4-3-5-9-15;/h3-11,13H,12H2,1-2H3,(H,19,20,22);1H |
InChI Key |
PWYHCAZZPXAUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)NC(=O)C.Cl |
Origin of Product |
United States |
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